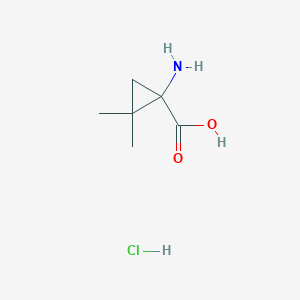
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride is a compound with the molecular formula C6H12ClNO2 and a molecular weight of 165.62 g/mol This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical and biological properties
作用机制
Target of Action
It’s structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, is known to target theglycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .
Mode of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which acts as anagonist for the glycine modulatory site of the NMDA receptor complex . It mimics the effects of glycine on the NMDA receptor ion channel and blocks 3H-glycine binding to rat forebrain membrane .
Biochemical Pathways
1-aminocyclopropane-1-carboxylic acid, a structurally similar compound, is known to be the biochemical precursor of the plant hormone ethylene in a process catalysed by the ethylene forming enzyme (efe) . Ethylene, once liberated, induces acceleration of most of the plant development processes, such as flowering, ripening, germination and senescence .
Result of Action
It can be inferred from the structurally similar compound, 1-aminocyclopropane-1-carboxylic acid, which blocks nmda-induced release of arachidonic acid in cerebellar granule cells .
准备方法
The synthesis of 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the hydrolysis of bis(2,2,2-trifluoroethyl) 2,2-dimethylcyclopropane-1,1-dicarboxylate using pig liver esterase, followed by a Curtius rearrangement with diphenylphosphoryl azide (DPPA) and final alkaline hydrolysis . This method yields the desired compound with high enantiomeric excess. Industrial production methods may involve similar enzymatic processes or alternative chemical routes to achieve large-scale synthesis.
化学反应分析
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
科学研究应用
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as an inhibitor of certain enzymes, making it valuable for studying enzyme mechanisms and developing new drugsAdditionally, it is used in the agricultural industry as a plant growth regulator due to its ability to inhibit the ethylene forming enzyme, which controls plant development processes .
相似化合物的比较
1-Amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride can be compared to other similar compounds, such as 1-amino-2,2-difluorocyclopropane-1-carboxylic acid and 1-amino-2-carboxy-cyclopropanecarboxylic acid . These compounds share the cyclopropane ring structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique geminal substitution in this compound makes it particularly effective as an enzyme inhibitor and plant growth regulator .
属性
IUPAC Name |
1-amino-2,2-dimethylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(2)3-6(5,7)4(8)9;/h3,7H2,1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXSCFKYEZSMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C(=O)O)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123311-22-8 |
Source


|
| Record name | 1-amino-2,2-dimethylcyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2944655.png)

![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2944660.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944661.png)

![1-(4-Fluorophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2944666.png)

![Methyl 2-[4-(prop-2-enamido)oxan-2-yl]acetate](/img/structure/B2944670.png)


![2-[[Cyclopropylmethyl(prop-2-ynyl)amino]methyl]-6-methylpyridin-3-ol](/img/structure/B2944674.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2944676.png)
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2944677.png)
